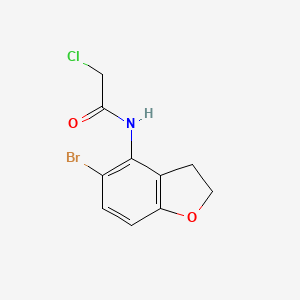
N-(5-Bromo-2,3-dihydro-1-benzofuran-4-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2,3-dihydro-1-benzofuran-4-yl)-2-chloroacetamide, commonly known as BDCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDCA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of BDCA is not fully understood, but studies have suggested that it may induce cell death in cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. BDCA has also been shown to induce apoptosis, a programmed cell death that occurs in response to cellular damage or stress.
Biochemical and Physiological Effects:
BDCA has been shown to affect various biochemical and physiological processes in cells, including DNA replication and repair, cell cycle progression, and apoptosis. Studies have also suggested that BDCA may have anti-inflammatory and antioxidant properties, making it a potential candidate for further studies in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BDCA has several advantages as a reagent in lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various fields. However, BDCA also has some limitations, such as its low solubility in water and its potential toxicity, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the study of BDCA, including further studies on its mechanism of action, its potential applications in cancer treatment, and its use as a fluorescent probe for imaging. Other potential applications of BDCA include its use in the development of new drugs for the treatment of inflammatory diseases, as well as its use as a reagent in organic synthesis.
Conclusion:
In conclusion, BDCA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDCA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. Further studies on BDCA may lead to the development of new drugs for the treatment of cancer and inflammatory diseases, as well as new reagents for organic synthesis and imaging.
Méthodes De Synthèse
BDCA can be synthesized using different methods, one of which involves the reaction between 5-bromo-2,3-dihydro-1-benzofuran-4-carboxylic acid and thionyl chloride, followed by the reaction with chloroacetyl chloride. The resulting product is BDCA, which can be purified using various methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
BDCA has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for imaging, and as a potential anticancer agent. BDCA has been shown to exhibit selective cytotoxicity against cancer cells, making it a promising candidate for further studies in cancer treatment.
Propriétés
IUPAC Name |
N-(5-bromo-2,3-dihydro-1-benzofuran-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-1-2-8-6(3-4-15-8)10(7)13-9(14)5-12/h1-2H,3-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMIWIBDKPAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)
![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)
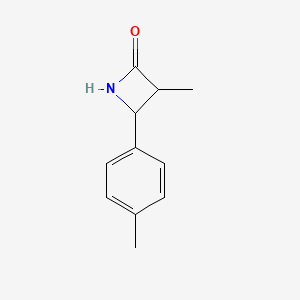
![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)
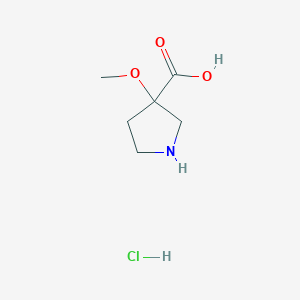
![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)
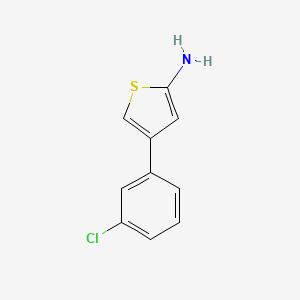
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)
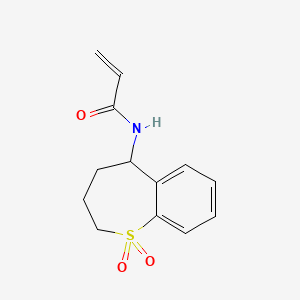
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)